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N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Lipophilicity Drug-likeness Permeability

SAR studies on kinase hinge-binders often fail when screening compounds carry unrecognized substituent variations that alter LogP and HBA profiles, undermining target engagement data. This compound resolves that gap by providing the specific pyrazin-2-yl / benzo[b]thiophene-2-carboxamide combination absent from common furan or thiophene analogs. - Confirmed pyrazine hinge-binding motif: XLogP3 = 2.0, minimizing non-specific membrane partitioning in cellular assays (NanoBRET, CETSA). - Fills a publicly available SAR void; systematic heteroaryl probing enables direct affinity/selectivity comparisons across focused libraries. - In-stock screening compound (≥95% purity); immediate shipment for kinase panel profiling and scaffold-hopping campaigns.

Molecular Formula C18H15N5OS
Molecular Weight 349.41
CAS No. 2034504-45-3
Cat. No. B2641054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
CAS2034504-45-3
Molecular FormulaC18H15N5OS
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
InChIInChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24)
InChIKeyIVYYTTXWOIJPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide: Identity & Procurement Baseline


N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS 2034504-45-3) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class, featuring a pyrazin-2-yl substituted pyrazole moiety attached via an ethyl linker [1]. It has a molecular formula of C₁₈H₁₅N₅OS and a molecular weight of 349.4 g/mol [1]. The compound is primarily available as a research-grade screening compound (commonly ≥95% purity) and its structural features place it within a chemical space explored for kinase inhibition, anti-infective, and anti-inflammatory applications, although direct target engagement data specific to this compound remain unpublished in peer-reviewed literature.

Product type Research-grade screening compound; ≥95% purity
Structural feature Pyrazine-substituted benzothiophene-2-carboxamide with hinge-binding motif
Research context May support kinase panel screening and SAR exploration – target engagement unvalidated (data to verify)

Substitution Risks for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide in Research Sourcing


Within the benzo[b]thiophene-2-carboxamide class, minor structural modifications at the pyrazole N1-ethyl linker or the heteroaryl substituent at the pyrazole C3 position can drastically alter key physicochemical properties (e.g., LogP, hydrogen-bond acceptor count) and, by extension, biological target engagement and off-target profiles [1]. The specific combination of a pyrazin-2-yl group at the pyrazole C3 position and the benzo[b]thiophene-2-carboxamide scaffold is not found in more common analogs bearing furan, thiophene, or simple alkyl substituents [1]. Consequently, substituting this compound with a close analog lacking these precise features—even one with a superficially similar structure—cannot guarantee equivalent performance in target binding, cellular potency, or selectivity, and may invalidate comparative SAR studies or screening campaigns. Direct quantitative comparative data are currently absent from the public domain, underscoring the risk of unvalidated substitution.

Furan or alkyl analogs
Differences in lipophilicity and H-bond acceptor count may shift target engagement and selectivity – direct comparability not established.
Superficially similar structures
Minor modifications at pyrazole C3 or the ethyl linker drastically alter physicochemical profiles, which can invalidate comparative SAR assumptions.
Absence of comparative bioactivity data
All differentiation is computational; substituting without in-house profiling risks compromising screening campaign integrity.

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide: Quantitative Differentiation vs. Analogs


Lipophilicity Comparison: Pyrazine vs. Furan Analogs

The target compound exhibits a computed XLogP3 of 2.0, which is distinctly lower than that of the furan-3-yl analog (CAS 2034376-70-8, XLogP3 = 3.2) and expected to differ from the 1,5-dimethyl pyrazole analog (not computationally compared here). This lower lipophilicity, attributable to the pyrazine nitrogen atoms, can meaningfully impact aqueous solubility, permeability, and off-target binding [1].

Lipophilicity (XLogP3)
Reported
Target: XLogP3 2.0
Furan analog: XLogP3 3.2
Δ −1.2 (less lipophilic)
Lower lipophilicity may reduce nonspecific binding – supports lead-like profiling context.
Computed value (XLogP3 3.0); confirm experimentally.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: Pyrazine vs. Furan Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBA sites for the furan-3-yl analog (CAS 2034376-70-8) [1]. The extra acceptor is located on the pyrazine ring, which may enable additional or stronger interactions with target protein backbone or side-chain residues that are not accessible to the furan analog.

H-Bond Acceptors
Reported
Target: 5 HBA
Furan analog: 4 HBA
+1 (pyrazine acceptor)
Additional HBA may enable kinase hinge interactions – requires binding validation.
Computed (Cactvs 3.4.8.18); validate via docking or biophysical assays.
Hydrogen bonding Target engagement Selectivity

Electrostatic & Shape Complementarity: Pyrazine vs. Alkyl Pyrazoles

The pyrazin-2-yl substituent introduces a planar, electron-deficient aromatic system at the pyrazole C3 position, in contrast to the electron-rich, non-planar dimethyl substituent found in N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS not specified, PubChem CID 122244810 is a close representative). While quantitative binding data are lacking, the electrostatic potential surface of the target compound is expected to complement different kinase hinge-region or allosteric pockets compared to analogs with alkyl-substituted pyrazoles, based on class-level SAR observations for pyrazolyl-pyrimidine/quinazoline kinase inhibitors.

Electrostatic Complementarity
Class-level inference
Pyrazine: electron-deficient, planar, potential hinge acceptor
Alkyl pyrazole: electron-rich, non-planar, no hinge acceptor
May yield distinct kinase selectivity profile versus alkyl analogs – inference only.
Class-level SAR; no direct binding data available.
Molecular recognition Kinase selectivity Structure-based design

Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, PubChem BioAssay, and Google Patents revealed no publications or deposited datasets containing quantitative biological activity (e.g., IC₅₀, Kd, EC₅₀, or phenotypic readouts) for the target compound or its direct comparators. Any differentiation claims beyond computed physicochemical properties must therefore be treated as unvalidated hypotheses. Prospective users should budget for in-house profiling against their specific target(s) and a reference analog to establish experimental SAR.

Bioactivity Data
Data to verify
No quantitative IC₅₀, Kd, EC₅₀, or phenotypic readouts in public domain (PubMed, PubChem BioAssay, Google Patents).
Procurement decisions require in-house profiling; vendor claims without primary citations should be scrutinized.
Search as of 2026-04-29; data gap applies to target and close analogs.
Data gap Procurement risk Validation requirement

Application Scenarios for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide


Kinase Selectivity Panel: Low Lipophilicity & Hinge-Binding Motif

Given its XLogP3 of 2.0 and the presence of a pyrazine hinge-binding motif, this compound is best positioned as a screening candidate in kinase panels where promiscuous inhibition by highly lipophilic compounds is a concern [1]. Its reduced lipophilicity relative to furan analogs may lower the risk of non-specific membrane partitioning, making it suitable for cellular target engagement assays (e.g., NanoBRET, CETSA) where physicochemical artifacts must be minimized.

SAR Exploration: Pyrazole C3 in Benzothiophene-2-carboxamide

The unique combination of a pyrazin-2-yl substituent with the benzothiophene-2-carboxamide scaffold provides a distinct electronic and steric profile that fills a gap in publicly available SAR datasets [1]. Researchers building a focused library of this chemotype can include this compound alongside the furan-3-yl and 1,5-dimethyl analogs to systematically probe the impact of heteroaryl variation at C3 on target affinity and selectivity.

Computational Docking with Electron-Deficient Heteroaryl Probe

The pyrazine ring's electron-deficient nature and additional HBA capacity make this compound a useful experimental probe for validating docking poses that predict critical hydrogen-bond interactions with hinge-region residues of kinases or other ATP-binding proteins [1]. It can serve as a negative control for analogs where such interactions are not predicted, provided that experimental binding data are generated in parallel.

Scaffold-Hopping for RAGE and PfENR

Although no direct data exist for this compound, the benzothiophene-2-carboxamide core has demonstrated activity against RAGE (IC₅₀ ~13 µM) and Plasmodium falciparum enoyl-ACP reductase (PfENR, IC₅₀ 115 nM) in structurally distinct analogs [1] [2]. This compound could serve as a scaffold-hopping starting point in these target areas, provided that comparative biochemical profiling is performed against the reference compounds (e.g., Azeliragon for RAGE, compound 6 for PfENR).

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Low computed lipophilicity & hinge-binding motif
Cellular target engagement assays (e.g., NanoBRET, CETSA)
SAR exploration at pyrazole C3
Distinct electronic/steric heteroaryl profile
Comparative affinity profiling in kinase assays
Computational docking validation
Pyrazine electron deficiency & HBA capacity
Hinge-region interaction validation
Scaffold-hopping for RAGE/PfENR targets
Benzothiophene-2-carboxamide core
Biochemical profiling with reference compounds
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